Octadeca-9,12,15-trienal
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Overview
Description
9Z,12Z,15Z-Octadecatrienal, also known as (9Z,12Z,15Z)-octadeca-9,12,15-trienal, is a fatty aldehyde with the molecular formula C18H30O. It is characterized by the presence of three conjugated double bonds in the Z-configuration (cis-configuration) at positions 9, 12, and 15. This compound is a metabolite found in various biological systems, including the feces of Mus musculus (house mouse) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12Z,15Z-Octadecatrienal typically involves the reduction of linoleic and linolenic acids to their corresponding alcohols using lithium aluminium hydride. These alcohols are then oxidized to the aldehydes using pyridinium chlorochromate or poly(vinylpyridinium dichromate) . The oxidation step is crucial and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods: In an industrial setting, the preparation of 9Z,12Z,15Z-Octadecatrienal can be scaled up by using polymeric reagents like poly(vinylpyridinium dichromate), which offer high oxidation efficiency and ease of regeneration. The process involves treating the alcohols with the polymeric reagent in cyclohexane at elevated temperatures, followed by purification through silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions: 9Z,12Z,15Z-Octadecatrienal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, poly(vinylpyridinium dichromate).
Reduction: Lithium aluminium hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
9Z,12Z,15Z-Octadecatrienal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role as a metabolite in various organisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 9Z,12Z,15Z-Octadecatrienal involves its interaction with specific molecular targets and pathways. As a fatty aldehyde, it can participate in various biochemical reactions, including the formation of Schiff bases with amines. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects .
Comparison with Similar Compounds
9Z,12Z-Octadecadienal: A related fatty aldehyde with two double bonds.
9Z,12Z,15E-Octadecatrienoic acid: An isomer with an E-configuration at position 15.
Linolenic acid: A precursor fatty acid with three double bonds.
Uniqueness: 9Z,12Z,15Z-Octadecatrienal is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence as a metabolite in biological systems highlight its significance in both research and industrial applications .
Properties
Molecular Formula |
C18H30O |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
octadeca-9,12,15-trienal |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3 |
InChI Key |
TUCMDDWTBVMRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC=O |
Origin of Product |
United States |
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